molecular formula C23H24N2O5 B2824273 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one CAS No. 859143-76-3

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2824273
CAS No.: 859143-76-3
M. Wt: 408.454
InChI Key: XUCXUMQYSBTQDA-UHFFFAOYSA-N
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Description

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to influenceGABA-ergic neurotransmission in the brain

Mode of Action

It’s suggested that the compound might influence gaba-ergic neurotransmission in the brain . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability.

Biochemical Pathways

The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway. This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression .

Pharmacokinetics

The compound is predicted to have high gi absorption and bbb permeability, suggesting good bioavailability . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination .

Result of Action

The compound’s potential influence on GABA-ergic neurotransmission could result in decreased neuronal excitability. This could potentially lead to anticonvulsant effects, as seen in similar compounds . Additionally, alterations in GABAergic signaling could potentially have antidepressant effects .

Biological Activity

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is C23H27N3O6C_{23}H_{27}N_{3}O_{6} with a molecular weight of 473.54 g/mol. The structure features a chromone core linked to a piperazine moiety and a benzo[d][1,3]dioxole group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperazine derivative and subsequent coupling with the chromone framework. The process can yield varying purity levels, usually around 95%, and requires careful optimization to ensure high yields.

Anticancer Activity

Recent studies have indicated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, compounds synthesized from similar frameworks demonstrated cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values of 7.46 µM for HepG2) .

Mechanisms of Action:

  • EGFR Inhibition: Compounds similar to the target molecule have been shown to inhibit epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation.
  • Apoptosis Induction: Studies utilizing annexin V-FITC assays revealed that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. Related studies on benzodioxole derivatives reported moderate activity against bacterial strains, highlighting their potential as antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study focused on synthesizing bis-benzo[d][1,3]dioxol-5-yl derivatives evaluated their cytotoxicity using the SRB assay across multiple cancer cell lines. The results indicated significant inhibition of cell growth with minimal toxicity towards normal cells .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound may bind effectively to key proteins involved in cancer progression, providing insights into its mechanism of action .

Data Summary

PropertyValue
Molecular FormulaC23H27N3O6
Molecular Weight473.54 g/mol
Anticancer IC50 (HepG2)2.38 µM
Anticancer IC50 (HCT116)1.54 µM
Anticancer IC50 (MCF-7)4.52 µM
Doxorubicin IC50 (HepG2)7.46 µM

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-27-18-3-4-19-17(11-23(26)30-21(19)12-18)14-25-8-6-24(7-9-25)13-16-2-5-20-22(10-16)29-15-28-20/h2-5,10-12H,6-9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCXUMQYSBTQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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